molecular formula C5H8N2O2S B6236073 [3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol CAS No. 2680542-21-4

[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol

Cat. No.: B6236073
CAS No.: 2680542-21-4
M. Wt: 160.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol: is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxymethyl group and a hydroxymethyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(methoxymethyl)-1,2,4-thiadiazole with formaldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as methanol or ethanol at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: [3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used in these reactions.

Substitution: Substitution reactions can occur at the methoxymethyl or hydroxymethyl groups, leading to the formation of various derivatives. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

Chemistry: [3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a potential therapeutic agent.

Medicine: The compound has shown promise in preclinical studies as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a subject of interest in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

  • [3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol
  • [3-(ethoxymethyl)-1,2,4-thiadiazol-5-yl]methanol
  • [3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol

Comparison:

  • Structural Differences: The primary difference between these compounds lies in the substituents attached to the thiadiazole or oxadiazole ring. For example, [3-(ethoxymethyl)-1,2,4-thiadiazol-5-yl]methanol has an ethoxymethyl group instead of a methoxymethyl group.
  • Reactivity: The presence of different substituents can influence the reactivity and stability of the compounds. For instance, the ethoxymethyl derivative may exhibit different solubility and reactivity compared to the methoxymethyl derivative.
  • Applications: While all these compounds may have similar applications in chemistry and biology, their specific properties and reactivity can make them more suitable for certain applications. For example, the oxadiazole derivative may have different pharmacological properties compared to the thiadiazole derivatives.

Properties

CAS No.

2680542-21-4

Molecular Formula

C5H8N2O2S

Molecular Weight

160.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.